molecular formula C10H10F2O3 B3427603 2-(3,4-Difluorophenoxy)-2-methylpropanoic acid CAS No. 605680-38-4

2-(3,4-Difluorophenoxy)-2-methylpropanoic acid

Cat. No. B3427603
M. Wt: 216.18 g/mol
InChI Key: SRUAOLXCHYITHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenoxy)-2-methylpropanoic acid, commonly known as DFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFP is a derivative of the non-steroidal anti-inflammatory drug, fenofibrate, and has shown promising results in various studies.

Mechanism Of Action

DFP exerts its therapeutic effects through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate gene expression. DFP has been shown to activate PPAR-alpha, which is involved in the regulation of lipid metabolism, and PPAR-gamma, which is involved in the regulation of glucose metabolism and adipogenesis.

Biochemical And Physiological Effects

DFP has been shown to have various biochemical and physiological effects, including the reduction of inflammation and oxidative stress, the inhibition of cancer cell growth and proliferation, and the improvement of insulin sensitivity and glucose metabolism. DFP has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

DFP has several advantages for use in lab experiments, including its relatively low cost and easy synthesis. However, DFP also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on DFP, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields, such as neurodegenerative diseases, and the optimization of its dosage and administration for clinical use. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to identify potential side effects and drug interactions.

Scientific Research Applications

DFP has been extensively studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and metabolic disorders. In cancer research, DFP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease, DFP has been studied for its potential to reduce inflammation and oxidative stress, which are major contributors to the development of atherosclerosis. In metabolic disorders, DFP has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for type 2 diabetes.

properties

IUPAC Name

2-(3,4-difluorophenoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUAOLXCHYITHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenoxy)-2-methylpropanoic acid

CAS RN

605680-38-4
Record name 2-(3,4-difluorophenoxy)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorophenoxy)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3,4-Difluorophenoxy)-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-(3,4-Difluorophenoxy)-2-methylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-(3,4-Difluorophenoxy)-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
2-(3,4-Difluorophenoxy)-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-(3,4-Difluorophenoxy)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.